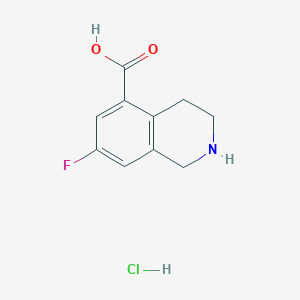

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

Description

Propriétés

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14;/h3-4,12H,1-2,5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEKGBCKUHOKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted tetrahydroisoquinoline derivatives

Applications De Recherche Scientifique

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Substituent Position : Fluorine at position 7 (vs. 5) enhances electronic effects critical for receptor interactions, as seen in TAK-828F .

- Functional Groups : Carboxylic acids improve solubility but may limit blood-brain barrier penetration compared to methoxy groups .

- Halogen Effects : Bromine introduces steric hindrance, while multiple fluorines enhance metabolic stability .

- Safety Profiles : Most compounds exhibit hazards (e.g., H302: toxic if swallowed), necessitating careful handling .

Activité Biologique

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride (7-FTHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with 7-FTHIQ, including its mechanisms of action, structural-activity relationships (SAR), and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C9H10ClFN2O2

- CAS Number : 799274-06-9

- Purity : ≥95% .

Anticancer Properties

Research has highlighted the potential of THIQ derivatives, including 7-FTHIQ, as anticancer agents. A study demonstrated that compounds based on the THIQ scaffold could inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2 protein, suggesting significant binding affinity and potential for inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of 7-FTHIQ Derivatives

| Compound | Target Protein | Ki (µM) | Effect on Cell Viability |

|---|---|---|---|

| 7-FTHIQ | Bcl-2 | 5.2 | Induces apoptosis |

| Compound 11t | Mcl-1 | TBD | Anti-proliferative |

Neuroprotective Effects

The THIQ scaffold is also known for its neuroprotective properties. Compounds derived from this structure have shown promise in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity

Some studies have indicated that THIQ derivatives possess antimicrobial properties against various pathogens. The structural characteristics of these compounds influence their efficacy against bacteria and fungi .

Structural-Activity Relationship (SAR)

The biological activity of THIQ derivatives is closely related to their chemical structure. Modifications at specific positions on the isoquinoline ring can enhance or diminish their biological effects. For instance:

- Fluorination at the 7-position has been associated with increased potency against certain targets.

- Carboxylic acid functionality enhances solubility and bioavailability.

Case Study 1: Anticancer Activity in Jurkat Cells

In a controlled study, Jurkat cells were treated with varying concentrations of 7-FTHIQ. The results indicated a dose-dependent induction of apoptosis and activation of caspase-3, highlighting its potential as an anticancer therapeutic .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving animal models of neurodegeneration showed that THIQ derivatives could significantly reduce neuronal loss and improve cognitive function when administered during the early stages of disease progression .

Q & A

Q. What are the key structural features and synthesis routes for 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride?

The compound features a tetrahydroisoquinoline scaffold with a fluorine substituent at position 7 and a carboxylic acid group at position 5, forming a hydrochloride salt. Synthesis typically involves cyclization of substituted benzylamines followed by fluorination and carboxylation. For example, a multi-step approach may include:

- Step 1 : Cyclization of a benzylamine precursor using reagents like POCl₃ or PCl₃ under reflux .

- Step 2 : Fluorination via electrophilic substitution or halogen exchange (e.g., using KF in DMF) .

- Step 3 : Carboxylation via hydrolysis of a nitrile intermediate or direct oxidation of a methyl group . Characterization requires ¹H/¹³C NMR (to confirm fluorine coupling patterns and scaffold geometry) and HPLC-MS (to verify purity ≥95%) .

Q. How can researchers ensure purity and stability during purification?

- Purification : Use recrystallization (solvent system: ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

- Stability Testing : Monitor degradation under varying pH (1–13) and temperature (4°C to 40°C) using HPLC-UV at 254 nm. Hydrolysis of the carboxylic acid group is a common degradation pathway .

| Condition | Degradation Rate (%/day) | Major Degradation Product |

|---|---|---|

| pH 2, 25°C | 0.5% | 7-Fluoro-tetrahydroisoquinoline |

| pH 10, 40°C | 3.2% | 5-Hydroxy derivative |

Q. What safety protocols are critical for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side products?

- Reaction Optimization :

- Use DoE (Design of Experiments) to evaluate variables: temperature (80–120°C), catalyst (e.g., Pd/C vs. PtO₂), and solvent polarity (DMF vs. THF).

- Key Finding : Pd/C in DMF at 100°C increases yield by 15% compared to PtO₂ .

- Side Product Analysis :

- LC-MS/MS identifies byproducts like de-fluorinated analogs or over-oxidized carboxylic acid derivatives .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Case Study : Discrepancies in ¹³C NMR chemical shifts for the fluorine-bearing carbon (predicted: 115 ppm; observed: 122 ppm) may arise from solvent polarity or salt formation.

- Solution : Perform DFT calculations (B3LYP/6-31G*) with explicit solvent (water) and counterion (Cl⁻) models to improve alignment .

Q. What strategies validate the compound’s stability in long-term storage?

- Accelerated Stability Studies :

- Store samples at 40°C/75% RH for 6 months, with monthly HPLC-UV and Karl Fischer (moisture analysis) checks .

- Result : ≤2% degradation if stored in amber vials under nitrogen at -20°C .

Q. How to assess regulatory compliance for non-medical research use?

- Documentation : Maintain records of synthesis batches, safety data sheets (SDS), and disposal certificates (per EPA guidelines) .

- Compliance Check : Ensure usage aligns with institutional protocols for hazardous chemicals (e.g., NIH/OSHA standards) .

Q. What computational tools predict reactivity in downstream derivatization?

- Software : Use Gaussian or Schrödinger Suite for:

- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., NH group in tetrahydroisoquinoline) for alkylation .

- pKa Prediction : Estimate carboxylic acid pKa (~2.8) to guide salt formation or esterification .

Q. How to address batch-to-batch variability in impurity profiles?

- Analytical Workflow :

- LC-HRMS : Detect trace impurities (e.g., <0.1% chloro analogs from incomplete fluorination).

- Root Cause : Optimize fluorination time (≥8 hours reduces residual Cl⁻ by 90%) .

Methodological Recommendations

- Spectral Interpretation : Cross-validate NMR with COSY and HSQC to resolve scaffold conformation ambiguities .

- Data Reproducibility : Pre-equilibrate reaction vessels to avoid moisture-induced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.